molecular formula C9H11NO4 B063444 (4,5-dimethoxypyridin-3-yl) Acetate CAS No. 192571-85-0

(4,5-dimethoxypyridin-3-yl) Acetate

Cat. No. B063444
M. Wt: 197.19 g/mol
InChI Key: LIJFBIWOENIDOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,5-dimethoxypyridin-3-yl) acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to possess several unique properties that make it an attractive target for research.

Mechanism Of Action

The mechanism of action of (4,5-dimethoxypyridin-3-yl) acetate is not yet fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Biochemical And Physiological Effects

(4,5-dimethoxypyridin-3-yl) acetate has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In addition, it has been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells exposed to oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (4,5-dimethoxypyridin-3-yl) acetate in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a potential candidate for the development of new drugs for the treatment of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on (4,5-dimethoxypyridin-3-yl) acetate. One of the most significant directions is the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. In addition, further research is needed to fully understand the mechanism of action of this compound and to identify its potential applications in other fields such as biochemistry and pharmacology.

Synthesis Methods

The synthesis of (4,5-dimethoxypyridin-3-yl) acetate can be achieved through several methods. One of the most commonly used methods involves the reaction of 3-hydroxypyridine with acetic anhydride in the presence of a catalyst such as pyridine. This reaction results in the formation of (4,5-dimethoxypyridin-3-yl) acetate. Another method involves the reaction of 3,5-dimethoxypyridine with acetyl chloride in the presence of a base such as triethylamine. This reaction also results in the formation of (4,5-dimethoxypyridin-3-yl) acetate.

Scientific Research Applications

(4,5-dimethoxypyridin-3-yl) acetate has been found to possess several potential applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

properties

CAS RN

192571-85-0

Product Name

(4,5-dimethoxypyridin-3-yl) Acetate

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

(4,5-dimethoxypyridin-3-yl) acetate

InChI

InChI=1S/C9H11NO4/c1-6(11)14-8-5-10-4-7(12-2)9(8)13-3/h4-5H,1-3H3

InChI Key

LIJFBIWOENIDOZ-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C(=CN=C1)OC)OC

Canonical SMILES

CC(=O)OC1=C(C(=CN=C1)OC)OC

synonyms

3-Pyridinol,4,5-dimethoxy-,acetate(ester)(9CI)

Origin of Product

United States

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